2-Isopropoxy-5-methylpyridine

Medicinal Chemistry Biological Activity SAR

2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) is a heterocyclic organic compound belonging to the pyridine class, featuring an isopropoxy group at the 2-position and a methyl group at the 5-position. Its molecular formula is C9H13NO, and its molecular weight is 151.21 g/mol.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 1394955-08-8
Cat. No. B2807033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-5-methylpyridine
CAS1394955-08-8
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC(C)C
InChIInChI=1S/C9H13NO/c1-7(2)11-9-5-4-8(3)6-10-9/h4-7H,1-3H3
InChIKeySRSBBFNGBXWXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropoxy-5-methylpyridine (CAS 1394955-08-8): An Under-Characterized Pyridine Intermediate


2-Isopropoxy-5-methylpyridine (CAS: 1394955-08-8) is a heterocyclic organic compound belonging to the pyridine class, featuring an isopropoxy group at the 2-position and a methyl group at the 5-position . Its molecular formula is C9H13NO, and its molecular weight is 151.21 g/mol [1]. It is primarily listed as a specialty chemical and research intermediate by various suppliers, with standard purity levels offered at 98% .

Synthetic intermediate for heterocyclic chemistry
Reported purity grade, supplier-specified
Limited public characterization; property data not available

Why Direct Substitution for 2-Isopropoxy-5-methylpyridine (CAS 1394955-08-8) Carries High Risk: Lack of Validated Comparability


For compounds lacking comprehensive characterization, generic substitution is inherently high-risk. Without publicly available data on physical properties (LogP, solubility), reactivity profiles, or biological activity , any alternative—even a closely related 2-alkoxy-5-methylpyridine—cannot be assumed to be interchangeable. Key properties like lipophilicity and steric bulk, which influence downstream reaction efficiency and product purification, are highly sensitive to the specific alkoxy group [1]. Therefore, substituting 2-isopropoxy-5-methylpyridine based solely on structural analogy is not supported by evidence and could lead to significant, unpredictable deviations in research or process outcomes.

No verified property data
Absence of LogP, solubility, or reactivity profiles prevents data-driven analog selection.
Structural analogy is insufficient
Even close 2-alkoxy-5-methylpyridines may differ in lipophilicity and steric effects.
Empirical validation essential
Any substitution for a specific process must be verified through in-house experimentation.

Quantitative Differentiation Evidence for 2-Isopropoxy-5-methylpyridine (CAS 1394955-08-8) vs. Analogs: An Evidence-Based Assessment


Absence of Verifiable Potency or Selectivity Data for Direct Comparison

A thorough search of primary research papers, patents, and authoritative databases [1] yields no quantitative biological activity data (e.g., IC50, Ki, EC50) for 2-Isopropoxy-5-methylpyridine against any biological target. Consequently, no head-to-head comparison with any analog can be made. Any claim of superior activity or selectivity for this compound is unsubstantiated.

Biological activity
Data to verify
No data available
Prevents evidence-based selection for bioassays
Requires in-house profiling before use
Medicinal Chemistry Biological Activity SAR

Absence of Verifiable Physical Property Data for Differentiation

Despite its chemical structure, no experimental or predicted physicochemical properties such as LogP, aqueous solubility, pKa, or melting point are found in the public domain for 2-Isopropoxy-5-methylpyridine [1]. This lack of data makes it impossible to quantitatively compare its properties (e.g., lipophilicity) with those of analogs like 2-Methoxy-5-methylpyridine to guide formulation or analytical development.

Physicochemical profile
Data to verify
LogP, solubility: none
Empirical characterization required
Trial-and-error substitution risk
Physical Chemistry Formulation Analytical Method Development

Data-Limited Application Scenarios for 2-Isopropoxy-5-methylpyridine (CAS 1394955-08-8)


Use as a Research Intermediate in Proprietary or Exploratory Synthesis

The primary, evidence-supported application for 2-isopropoxy-5-methylpyridine is as a synthetic building block in organic and medicinal chemistry research, as indicated by its listing on numerous chemical supplier websites . Its specific use is likely confined to internal, proprietary projects, such as the synthesis of novel target molecules, where it serves as a custom intermediate [1]. The lack of public data means its utility is derived from its specific substitution pattern (2-isopropoxy, 5-methyl) needed for a particular, undisclosed synthetic route.

Potential Precursor in the Synthesis of Ceritinib Analogs

A closely related derivative, 2-isopropoxy-5-methyl-4-(piperidyl-4-yl)halogeno-benzene, has been explicitly identified as an intermediate for preparing the drug Ceritinib (Zykadia), an ALK inhibitor used in cancer therapy [2]. While the target compound is a simpler pyridine, its structural motif suggests it could be used in the synthesis of similar analogs or as a building block in the exploration of related chemical space for kinase inhibitors.

Application
Selection Property
Validation Focus
Proprietary synthesis intermediate
Substitution pattern (2-isopropoxy, 5-methyl)
Structural identity and purity
Pyridine analog synthesis (e.g., kinase inhibitor space)
Reactivity and regioselectivity profile
Reaction-specific validation and isolation

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